- Hibiscus sabdariffa extract/poly (vinyl alcohol) modified magnetite as a magnetically recyclable nanocatalyst for the selective oxidation of aminesResults in Chemistry, 2022, 4,,
Cas no 931-19-1 (2-Picoline N-oxide)

2-Picoline N-oxide structure
Produktname:2-Picoline N-oxide
2-Picoline N-oxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Picoline-N-oxide
- 2-Picoline N-oxide
- 2-Methylpyridine N-oxide
- PicolineNoxide
- 2-methylpyridine 1-oxide
- 2-Methylpyridine-N-oxide
- 2-Picoline,1-oxide
- 2-picoline-oxide
- 2-picolyl-N-oxide
- a-Picoline 1-oxide
- a-Picoline N-oxide
- picoline N-oxide
- Methylpyridine 1-oxide
- alpha-Picoline N-oxide
- Pyridine, 2-methyl-, 1-oxide
- 2-Picoline, 1-oxide
- picoline 1-oxide
- 2-Picoline 1-oxide
- 2-Methylpyridine-1-oxide
- Picoline, 1-oxide
- Picoline, 1-oxide (6CI,7CI)
- .alpha.-Picoline N-oxide
- Pyridine, methyl-, 1-oxide
- G41PJ47D1I
- 2-methylpyridin-1-ium-1-olate
- alpha
- 2-Picoline, 1-oxide (6CI, 8CI)
- 2-Methyl-1-oxidopyridin-1-ium
- NSC 18253
- α-Picoline 1-oxide
- α-Picoline N-oxide
- SY019993
- AC-907/25014127
- 51279-53-9
- W-100254
- SCHEMBL342857
- 931-19-1
- AI3-24502
- E70334
- F0001-2244
- InChI=1/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H
- DB-356274
- 91114-18-0
- NS00039524
- .alpha.-Picoline 1-oxide
- J31.405F
- 2-Methylpyridine N-oxide, >=96%
- 2-Methyl-pyridine 1-oxide
- pyridin-2-ylmethyl-n-oxide
- 2-methyl pyridine N-oxide
- AKOS000278199
- CFZKDDTWZYUZKS-UHFFFAOYSA-N
- Q27116520
- 2-methyl-pyridine-N-oxide
- CHEMBL3186013
- 1-OXYLATO-2-METHYLPYRIDINIUM
- STR07187
- MFCD00006199
- 2-picoline-1-oxide
- CHEBI:35578
- STL280361
- NSC18253
- NCGC00248644-01
- EN300-7394809
- P0418
- UNII-G41PJ47D1I
- alpha-Picoline 1-oxide
- NSC-18253
- DB-000168
- EINECS 213-230-3
-
- MDL: MFCD00006199
- Inchi: 1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
- InChI-Schlüssel: CFZKDDTWZYUZKS-UHFFFAOYSA-N
- Lächelt: [O-][N+]1C(C)=CC=CC=1
- BRN: 106916
Berechnete Eigenschaften
- Genaue Masse: 109.052764g/mol
- Oberflächenladung: 0
- XLogP3: 0.3
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Anzahl drehbarer Bindungen: 0
- Monoisotopenmasse: 109.052764g/mol
- Monoisotopenmasse: 109.052764g/mol
- Topologische Polaroberfläche: 25.5Ų
- Schwere Atomanzahl: 8
- Komplexität: 74.9
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.1143 (rough estimate)
- Schmelzpunkt: 41-45 °C (lit.)
- Siedepunkt: 259-261 ºC
- Flammpunkt: Fahrenheit: 289.4° f< br / >Celsius: 143° C< br / >
- Brechungsindex: 1.5444 (estimate)
- Wasserteilungskoeffizient: Auflösung
- PSA: 25.46000
- LogP: 1.42350
- Löslichkeit: in Wasser auflösen
- Sensibilität: Hygroscopic
2-Picoline N-oxide Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305 + P351 + P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36-S24/25
- FLUKA MARKE F CODES:3
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren. Vermeiden Sie Feuchtigkeit.
- Risikophrasen:R36/37/38
2-Picoline N-oxide Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-Picoline N-oxide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PK625-100g |
2-Picoline N-oxide |
931-19-1 | 98% | 100g |
¥294.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0418-25G |
2-Methylpyridine N-Oxide |
931-19-1 | >99.0%(GC) | 25g |
¥340.00 | 2024-04-15 | |
Chemenu | CM120745-100g |
2-Picoline N-oxide |
931-19-1 | 99% | 100g |
$62 | 2024-07-19 | |
abcr | AB177890-500 g |
2-Picoline N-oxide; 98% |
931-19-1 | 500g |
€256.00 | 2022-03-25 | ||
eNovation Chemicals LLC | D379284-10kg |
2-Picoline-N-oxide |
931-19-1 | 97% | 10kg |
$3620 | 2024-05-24 | |
Enamine | EN300-7394809-0.1g |
2-methylpyridin-1-ium-1-olate |
931-19-1 | 95% | 0.1g |
$19.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PK625-500g |
2-Picoline N-oxide |
931-19-1 | 98% | 500g |
¥1369.0 | 2023-09-02 | |
Life Chemicals | F0001-2244-0.25g |
2-Picoline N-oxide |
931-19-1 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Enamine | EN300-7394809-50.0g |
2-methylpyridin-1-ium-1-olate |
931-19-1 | 95% | 50g |
$50.0 | 2023-05-03 | |
eNovation Chemicals LLC | D379284-250g |
2-Picoline-N-oxide |
931-19-1 | 97% | 250g |
$310 | 2024-05-24 |
2-Picoline N-oxide Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tetraethoxysilane , Iron oxide (Fe3O4) , Poly(vinyl alcohol) ; 30 min, 95 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Maleic anhydride-1-octadecene alternating copolymer Solvents: Water ; 7 h, 90 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
- Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivativesRSC Advances, 2020, 10(15), 9165-9171,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide , Phosphorus(2+), μ-oxohexaphenyldi-, 1,1,1-trifluoromethanesulfonate (1:2) Solvents: Ethanol ; 15 min, rt
1.2 60 min, rt
1.2 60 min, rt
Referenz
- A mild and efficient H2O2 oxygenation of N-heteroaromatic compounds to the amine N-oxides and KI deoxygenation back to the tertiary amine with hexaphenyloxodiphosphonium triflateJournal of the Iranian Chemical Society, 2018, 15(8), 1843-1849,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Acetonitrile , Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: tert-Butanol , Water ; 18 h, pH 11, rt
Referenz
- 2,2,2-Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to N-OxidesChemistry - A European Journal, 2014, 20(2), 559-563,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 1 h, 90 °C
Referenz
- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen PeroxideSynthetic Communications, 2013, 43(9), 1211-1218,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hexadecyltrimethylammonium bromide , Sulfuric acid , Sodium silicate nonahydrate Solvents: Water ; pH 8.5
1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) , Sodium stannate (Na2SnO3) Solvents: Water ; pH 9 - 9.5
1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ; 2 h, rt; 24 h, 120 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 50 °C; 7 h, 50 °C
1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) , Sodium stannate (Na2SnO3) Solvents: Water ; pH 9 - 9.5
1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ; 2 h, rt; 24 h, 120 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 50 °C; 7 h, 50 °C
Referenz
- A process for preparing methylpyridine N-oxide, China, , ,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate , Water ; 45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C; 35 °C → 15 °C
1.3 Reagents: Ammonia ; pH 8 - 9, 10 - 15 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C; 35 °C → 15 °C
1.3 Reagents: Ammonia ; pH 8 - 9, 10 - 15 °C
Referenz
- Recovery of meta-chlorobenzoic acid as ammonium salt in the process for the preparation of N-oxide of heterocycles by oxidation with meta-chloroperoxybenzoic acid, India, , ,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate ; 45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C
1.3 Reagents: Ammonia ; 35 °C → 10 °C; pH 8 - 9, 10 - 15 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C
1.3 Reagents: Ammonia ; 35 °C → 10 °C; pH 8 - 9, 10 - 15 °C
Referenz
- The m-CPBA-NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-OxidesOrganic Process Research & Development, 2019, 23(2), 244-251,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tris(hydroxymethyl)aminomethane (LDH bonded, K11[La(PW11O39)2] intercalated with) , Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… (tris(hydroxymethyl)aminomethane-layered double hydroxide intercalated with) Solvents: Water ; 6 h, 25 °C
Referenz
- Facile Immobilization of a Lewis Acid Polyoxometalate onto Layered Double Hydroxides for Highly Efficient N-Oxidation of Pyridine-Based Derivatives and DenitrogenationChemCatChem, 2015, 7(23), 3903-3910,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Trifluoroacetic anhydride ; < 12 °C; < 12 °C → rt
1.3 rt; overnight, 50 °C
1.2 Reagents: Trifluoroacetic anhydride ; < 12 °C; < 12 °C → rt
1.3 rt; overnight, 50 °C
Referenz
- A safe, convenient and efficient method for the preparation of heterocyclic N-oxides using urea·hydrogen peroxideTetrahedron Letters, 2008, 49(48), 6933-6935,
2-Picoline N-oxide Raw materials
2-Picoline N-oxide Preparation Products
2-Picoline N-oxide Verwandte Literatur
-
Beatriz Lanta?o,Sebastián Barata-Vallejo,Al Postigo Org. Biomol. Chem. 2018 16 6718
-
2. Direct side-chain acylamination of 4-picoline 1-oxides and related compoundsRudolph A. Abramovitch,Dorota A. Abramovitch,Piotr Tomasik J. Chem. Soc. Chem. Commun. 1979 956
-
Alan R. Kennedy,Robert E. Mulvey,Robert I. Urquhart,Stuart D. Robertson Dalton Trans. 2014 43 14265
-
Scott J. Dalgarno,John E. Warren,Jerry L. Atwood,Colin L. Raston New J. Chem. 2008 32 2100
-
5. Metal- and base-free regioselective thiolation of the methyl C(sp3)–H bond in 2-picoline N-oxidesDong Wang,Zhenlin Liu,Zhentao Wang,Xinyue Ma,Peng Yu Green Chem. 2019 21 157
931-19-1 (2-Picoline N-oxide) Verwandte Produkte
- 589-93-5(2,5-Lutidine)
- 586-98-1(2-Pyridinemethanol)
- 366-18-7(2,2'-Bipyridine)
- 1073-23-0(2,6-Dimethyl-1-oxido-pyridin-1-ium)
- 108-75-8(2,4,6-Trimethylpyridine)
- 100-71-0(2-Ethylpyridine)
- 108-47-4(2,4-Lutidine)
- 109-06-8(2-Methylpyridine)
- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])
- 625-84-3(2,5-Dimethyl-1H-pyrrole)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:931-19-1)2-Picoline N-oxide

Reinheit:99%
Menge:500g
Preis ($):251.0